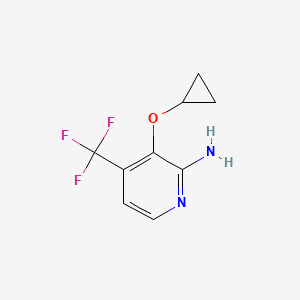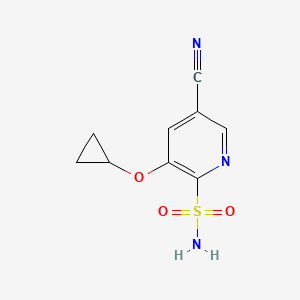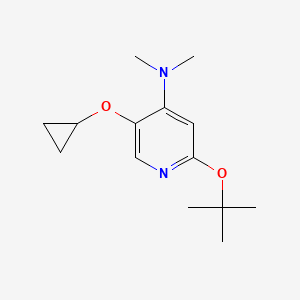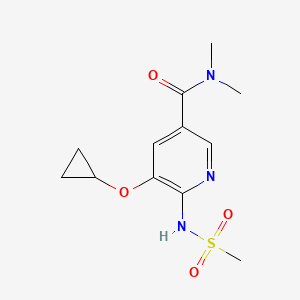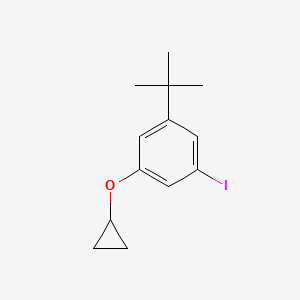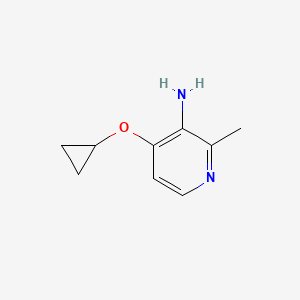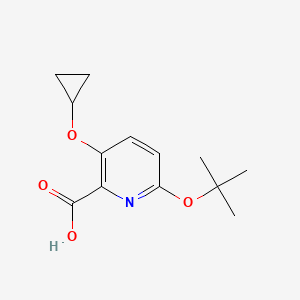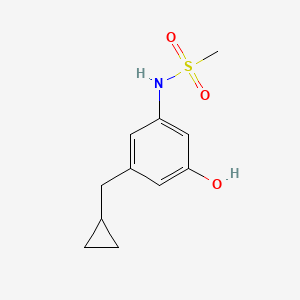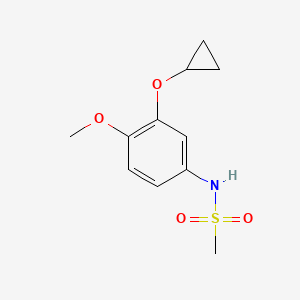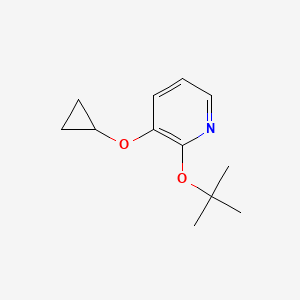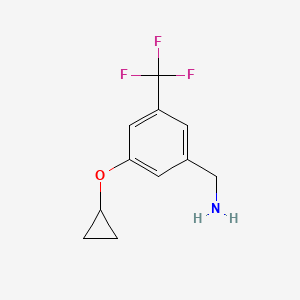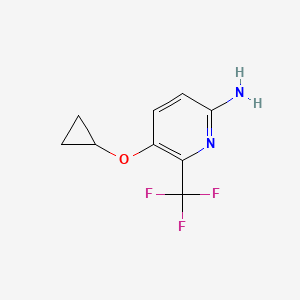
5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H9F3N2O. It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a pyridin-2-amine core.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and scalability. This could include the use of microwave reactors or sealed ampoules to enhance reaction efficiency .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the cyclopropoxy group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for substitution reactions, and solvents such as dimethyl sulfoxide or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Biology: This compound can be used in the study of biological pathways and mechanisms, especially those involving pyridine derivatives.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyridin-2-amine core can act as a ligand, binding to metal ions or other biomolecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine include:
6-(Trifluoromethyl)-2-pyridinamine: This compound shares the trifluoromethyl and pyridin-2-amine core but lacks the cyclopropoxy group.
5-(Trifluoromethyl)pyridin-2-amine: Similar in structure but without the cyclopropoxy group, making it less complex.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine:
The uniqueness of this compound lies in its combination of the cyclopropoxy and trifluoromethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H9F3N2O |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(15-5-1-2-5)3-4-7(13)14-8/h3-5H,1-2H2,(H2,13,14) |
InChI-Schlüssel |
NHJLBXADZGLISZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


